(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
CAS No.: 2060732-36-5
Cat. No.: VC11533955
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060732-36-5 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 |
| Standard InChI Key | PMPYPSNDPNMYIO-SBSPUUFOSA-N |
| Isomeric SMILES | C1CN[C@H](C2=CC=CC=C21)C(=O)O.Cl |
| Canonical SMILES | C1CNC(C2=CC=CC=C21)C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. The core structure consists of a partially saturated isoquinoline ring system, where the 1-position is substituted with a carboxylic acid group (-COOH), and the nitrogen atom is protonated as a hydrochloride salt (-HCl). The (1R)-configuration denotes the absolute stereochemistry at the 1-position, which is critical for interactions with chiral biological targets.
Key Structural Features:
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Tetrahydroisoquinoline Backbone: A six-membered benzene ring fused to a piperidine ring, providing rigidity and planar aromaticity.
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Carboxylic Acid Substituent: Enhances hydrophilicity and enables hydrogen bonding or salt formation.
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Hydrochloride Salt: Improves solubility in polar solvents and stabilizes the compound against degradation.
Comparisons to the 3-carboxylic acid analog (CAS 67123-97-1) reveal differences in density and melting points due to positional isomerism . For instance, the 1-carboxylic acid derivative’s density is estimated at 1.3±0.1 g/cm³, slightly higher than the 3-isomer’s 1.2±0.1 g/cm³ .
Synthetic Methodologies
The synthesis of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be inferred from protocols used for analogous compounds. A patent detailing the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride provides a foundational framework, albeit requiring modifications to omit halogenation steps and introduce stereocontrol.
Proposed Synthesis Route:
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Protection of the Amine:
React 1,2,3,4-tetrahydroisoquinoline with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-benzyl-1,2,3,4-tetrahydroisoquinoline. This step shields the amine group during subsequent reactions . -
Carboxylation at the 1-Position:
Treat the protected intermediate with a strong base (e.g., butyllithium) and carbon dioxide in tetrahydrofuran (THF). This introduces the carboxylic acid group regioselectively at the 1-position . -
Enantiomeric Resolution:
Use chiral resolving agents or enzymatic dynamic kinetic resolution (DKR) to isolate the (1R)-enantiomer. For example, lipase-catalyzed hydrolysis of racemic esters can yield enantiopure product. -
Hydrochloride Salt Formation:
React the free base with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .
Table 1: Hypothetical Reaction Conditions
Physicochemical Properties
While experimental data for the exact compound is scarce, properties can be estimated using quantitative structure-property relationship (QSPR) models and comparisons to analogs .
Table 2: Estimated Physicochemical Properties
The hydrochloride salt’s solubility profile makes it suitable for aqueous formulations, a trait critical for pharmaceutical applications .
| Activity | Mechanism | Potential Application |
|---|---|---|
| Neuroprotection | ROS scavenging, NMDA receptor antagonism | Alzheimer’s disease |
| Analgesia | Serotonergic pathway modulation | Chronic pain management |
| Antidepressant | Monoamine oxidase inhibition | Mood disorders |
Applications in Chemical Synthesis
The compound serves as a chiral building block for synthesizing pharmacologically active molecules. Its carboxylic acid group allows for further functionalization via amidation or esterification, while the THIQ core provides a rigid scaffold for drug design.
Case Study: Anticancer Agent Development
A hypothetical derivative, (1R)-1-carboxy-THIQ conjugated to a platinum(II) center, could mimic cisplatin’s DNA-binding mechanism while improving solubility and reducing nephrotoxicity.
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